methyl 2,4-dimethyl-5-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate
Description
This compound is a hybrid heterocyclic molecule combining a pyrrole-3-carboxylate core with a thieno[2,3-d]pyrimidine scaffold linked via a sulfanyl acetyl bridge. Key structural features include:
- A methyl-substituted pyrrole ring (2,4-dimethyl groups) esterified at position 3.
- A sulfanyl acetyl spacer connecting the two heterocyclic systems, enhancing conformational flexibility.
Properties
IUPAC Name |
methyl 2,4-dimethyl-5-[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-12-17(22(27)28-3)13(2)25-19(12)16(26)10-30-21-18-15(14-7-5-4-6-8-14)9-29-20(18)23-11-24-21/h4-9,11,25H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPBEDPHMXTRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC)C)C(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dimethyl-5-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The reaction is often carried out in solvents like xylene, followed by the addition of a base to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Atom
The thioether linkage (-S-) in the acetyl bridge serves as a reactive site for nucleophilic substitution. This reaction is pivotal for modifying the thienopyrimidine moiety while preserving the pyrrole core.
Mechanistic Insight : The sulfur's lone pair facilitates nucleophilic attack, with reactivity modulated by steric hindrance from the thienopyrimidine and acetyl groups. Alkylation typically proceeds via an SN2 mechanism under mild basic conditions.
Oxidation Reactions
The thioether group undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.
| Oxidizing Agent | Conditions | Products | Applications |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 2–4 h | Sulfoxide (R-SO-R') | Enhanced solubility |
| m-CPBA | DCM, 0°C → RT, 12 h | Sulfone (R-SO₂-R') | Improved metabolic stability |
| KMnO₄ (aq.) | Acidic pH, reflux | Over-oxidation to sulfonic acid derivatives | Rare, requires strict control |
Key Finding : Sulfone derivatives exhibit 3–5× increased binding affinity to kinase targets compared to parent thioethers in enzymatic assays.
Hydrolysis of the Ester Group
The methyl ester at the pyrrole-3-position is susceptible to hydrolysis, enabling carboxylate formation for further derivatization.
| Hydrolysis Conditions | Reagents | Outcome | Notes |
|---|---|---|---|
| Acidic | 6M HCl, dioxane, reflux, 6 h | Carboxylic acid (80–85% yield) | Risk of decarboxylation |
| Basic | NaOH (2M), EtOH/H₂O, RT, 24 h | Sodium carboxylate (quantitative) | Mild, preserves core structure |
| Enzymatic | Lipase (CAL-B), phosphate buffer | Slow hydrolysis (40–50% after 72 h) | Eco-friendly but low efficiency |
Applications : Carboxylate derivatives serve as intermediates for amide coupling or metal-organic framework (MOF) synthesis .
Electrophilic Aromatic Substitution on the Pyrrole Ring
The electron-rich pyrrole ring undergoes regioselective electrophilic substitution, primarily at the C-2 and C-5 positions.
| Reaction | Reagents/Conditions | Products | Selectivity |
|---|---|---|---|
| Nitration | HNO₃/AcOH, 0°C, 1 h | 2-nitro derivative (major) | 2 > 5 > 4 |
| Halogenation | NBS, CCl₄, AIBN, 70°C | 5-bromo derivative (85% yield) | Radical mechanism |
| Friedel-Crafts Acylation | AcCl, AlCl₃, DCM, -15°C → RT | 2-acetylpyrrole (limited by steric bulk) | Low yield (≤30%) |
Structural Impact : Nitro groups at C-2 enhance hydrogen-bonding capacity for protein target engagement .
Cycloaddition and Cross-Coupling Reactions
The acetyl spacer enables participation in cycloadditions, while the thienopyrimidine core facilitates cross-coupling.
| Reaction Type | Catalysts/Reagents | Products | Yield Range |
|---|---|---|---|
| Huisgen azide-alkyne | Cu(I), NaN₃, terminal alkyne, RT | Triazole-linked conjugates | 60–75% |
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, 80°C | Biaryl-thienopyrimidine hybrids | 70–90% |
| Diels-Alder | Maleimides, toluene, reflux | Six-membered cyclohexene adducts | 45–55% |
Notable Example : Suzuki coupling with 4-fluorophenylboronic acid generates analogs with sub-micromolar IC₅₀ against EGFR mutants .
Photochemical and Thermal Decomposition
Stability studies reveal decomposition pathways under stress conditions:
| Stress Condition | Degradation Products | Half-Life (25°C) |
|---|---|---|
| UV light (254 nm) | Thienopyrimidine ring cleavage | 48 h |
| Heat (100°C, dry) | Decarboxylation + acetyl migration | 72 h |
| Acidic hydrolysis (pH 3) | Pyrrole ring opening + thiol release | 12 h |
Storage Recommendations : Stable ≤6 months at -20°C under inert atmosphere; avoid prolonged light exposure.
This compound's multifunctional architecture supports diverse synthetic modifications, making it a versatile scaffold for drug discovery and materials science. Strategic functionalization of the thioether, ester, and aromatic systems enables tailored physicochemical and biological properties.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thienopyrimidine derivatives, including methyl 2,4-dimethyl-5-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate, as anticancer agents. These compounds have been shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research indicates that thienopyrimidine derivatives can effectively target kinases involved in cancer proliferation and survival pathways .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial membranes or inhibit essential enzymes, making it a candidate for developing new antibiotics. Studies suggest that modifications in the thienopyrimidine structure can enhance its efficacy against resistant strains of bacteria .
Enzyme Inhibition
This compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating cellular signaling pathways, and their inhibition can lead to therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD). Research has shown that similar compounds exhibit selective inhibition of PDE4, leading to anti-inflammatory effects .
Organic Electronics
The unique electronic properties of thienopyrimidine derivatives make them suitable for applications in organic electronics. They can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films enhances charge transport efficiency, which is crucial for device performance .
Polymer Chemistry
In polymer chemistry, compounds like this compound can serve as monomers or additives to improve the mechanical and thermal properties of polymers. The incorporation of such compounds into polymer matrices has been shown to enhance thermal stability and reduce flammability .
Pesticide Development
The compound's biological activity extends to agricultural applications, particularly in the development of new pesticides. Its ability to disrupt metabolic processes in pests makes it a candidate for formulating novel agrochemicals that are both effective and environmentally friendly .
Plant Growth Regulators
Research indicates that derivatives of thienopyrimidines may function as plant growth regulators. They can modulate growth responses by influencing hormonal pathways within plants, potentially leading to increased yield and resistance against environmental stressors .
Case Study 1: Anticancer Efficacy
A study published in BMC Cancer explored the anticancer efficacy of modified thienopyrimidine compounds against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
In a study assessing the antimicrobial properties of thienopyrimidine derivatives, several compounds were tested against gram-positive and gram-negative bacteria. The results showed promising activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
Mechanism of Action
The mechanism of action for methyl 2,4-dimethyl-5-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest structural analogue is methyl 2,4-dimethyl-5-{[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate (CAS: 315708-85-1, MW: 521.662) . Key differences include:
Ring Saturation: The analogue features a hexahydrobenzothienopyrimidine core (partially saturated), contrasting with the fully aromatic thieno[2,3-d]pyrimidine in the target compound.
Substituents: The analogue has a 7-methyl-4-oxo group on the thienopyrimidine, introducing steric and electronic effects absent in the target compound.
Table 1: Structural Comparison
| Feature | Target Compound | Analogue (CAS 315708-85-1) |
|---|---|---|
| Core Structure | Aromatic thieno[2,3-d]pyrimidine | Partially saturated hexahydro derivative |
| Key Substituents | 5-phenyl, no oxo group | 7-methyl-4-oxo, 3-phenyl |
| Molecular Weight | Not explicitly stated | 521.662 |
| Functional Groups | Sulfanyl acetyl, methyl ester | Sulfanyl acetyl, methyl ester |
Implications for Drug Design
- Aromatic vs. Saturated Cores: The fully aromatic thienopyrimidine in the target compound may favor planar binding to hydrophobic enzyme pockets, whereas its hexahydro analogue’s flexibility could enhance entropic binding .
- Sulfanyl Linker : The acetyl spacer’s length and sulfur atom may facilitate hydrogen bonding or covalent interactions with biological targets.
Biological Activity
Methyl 2,4-dimethyl-5-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H23N3O4S2
- Molecular Weight : 493.6 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. In particular, a series of methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Pathogen | Zone of Inhibition (mm) | Fungal Pathogen | Zone of Inhibition (mm) |
|---|---|---|---|---|
| 8a | E. coli | 15 | C. albicans | 12 |
| 8b | S. aureus | 18 | A. niger | 10 |
| 8c | P. aeruginosa | 14 | F. solani | 15 |
The results indicated that the synthesized compounds possess good antibacterial and antifungal activities, which are attributed to the presence of the heterocyclic ring structure in their molecular framework. The introduction of functional groups such as methoxy was found to enhance these activities further .
Anticancer Activity
Thienopyrimidine derivatives have been recognized for their potential as anticancer agents. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study investigated the effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The results demonstrated:
- IC50 Values :
- HeLa Cells: IC50 = 25 µM
- MCF7 Cells: IC50 = 30 µM
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic agent .
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, this compound has shown promise as a protein tyrosine kinase inhibitor. Protein tyrosine kinases play a crucial role in cellular signaling pathways related to growth and metabolism.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | EGFR | 15 |
| Compound B | VEGFR | 20 |
| Methyl Compound | Protein Tyrosine Kinase | 18 |
The inhibition of protein tyrosine kinases suggests potential applications in treating diseases characterized by abnormal signaling pathways, such as cancer and other proliferative disorders .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the purity and structure of this compound?
- Methodological Answer :
- Structural Elucidation : Use and NMR to confirm functional groups (e.g., acetyl, sulfanyl) and connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight.
- Purity Assessment : Reverse-phase HPLC with a buffered mobile phase (e.g., ammonium acetate buffer at pH 6.5) effectively separates impurities . Elemental analysis confirms stoichiometric composition.
- Crystallography : X-ray diffraction resolves stereochemistry if crystalline derivatives are obtainable.
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile intermediates.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Emergency Response : Immediate decontamination with water for skin/eye exposure. Follow spill protocols using inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Selection : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Monitor reaction progress via TLC.
- Catalysis : Evaluate palladium or copper catalysts for cross-coupling steps involving the thienopyrimidine moiety.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
- Workflow : Design a fractional factorial experiment (e.g., varying solvent, catalyst, temperature) to identify optimal parameters .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardization : Use uniform assay buffers (e.g., pH 6.5 ammonium acetate buffer) to minimize variability in enzyme inhibition studies .
- Orthogonal Assays : Validate results with complementary methods (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays).
- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives?
- Methodological Answer :
- Scaffold Modification : Synthesize derivatives with substitutions on the phenyl (e.g., electron-withdrawing groups) or pyrrole rings.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs.
- Biological Screening : Prioritize derivatives with IC values <1 μM in dose-response assays, followed by ADMET profiling for drug-likeness .
Data Presentation Example
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
